1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate is a complex organic compound that belongs to the class of dibenzo thiepins. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate typically involves multi-step organic reactions. The starting materials often include dibenzo thiepin derivatives and piperazine. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dibenzo(b,f)thiepin derivatives: Compounds with similar core structures but different functional groups.
Piperazine derivatives: Compounds containing the piperazine ring with various substituents.
Uniqueness
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate is unique due to its specific combination of the dibenzo thiepin and piperazine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
31695-91-7 |
---|---|
Molecular Formula |
C20H25N3O3S2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
methanesulfonic acid;5-(4-methylpiperazin-1-yl)benzo[b][1]benzothiepin-3-amine |
InChI |
InChI=1S/C19H21N3S.CH4O3S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;1-5(2,3)4/h2-7,12-13H,8-11,20H2,1H3;1H3,(H,2,3,4) |
InChI Key |
UGEIWEOPRYKPFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=C(C=C4)N.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.